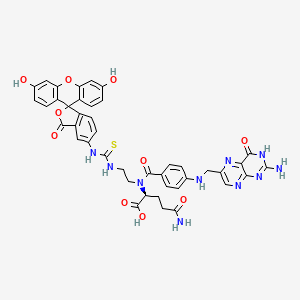
EC-17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It exhibits fluorescent properties within the visible light spectrum, characterized by peak excitation and emission wavelengths of 470/520 nm . This compound is primarily used as a contrast agent in scientific research, particularly in the imaging of cancer cells that overexpress folate receptor alpha .
Preparation Methods
EC-17 is synthesized by conjugating folate (vitamin B9) with fluorescein isothiocyanate through an ethylenediamine spacer . The synthetic route involves the following steps:
Activation of folate: Folate is activated using a coupling agent such as dicyclohexylcarbodiimide.
Conjugation with fluorescein isothiocyanate: The activated folate is then reacted with fluorescein isothiocyanate in the presence of an ethylenediamine spacer to form the folate-fluorescein conjugate.
Purification: The resulting product is purified using techniques such as chromatography to obtain the final compound.
Chemical Reactions Analysis
EC-17 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of the conjugate.
Substitution: This compound can participate in substitution reactions where functional groups on the fluorescein moiety are replaced with other groups
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
EC-17 has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical assays to detect the presence of folate receptor alpha.
Biology: this compound is employed in cell biology to study the expression and distribution of folate receptor alpha in different cell types.
Medicine: The compound is used in medical imaging to visualize cancer cells that overexpress folate receptor alpha, aiding in the diagnosis and treatment of cancers such as ovarian and breast cancer
Industry: This compound is utilized in the development of diagnostic tools and imaging agents for various industrial applications
Mechanism of Action
EC-17 exerts its effects by specifically targeting folate receptor alpha on the surface of cells. The folate moiety binds to the receptor, facilitating the internalization of the compound into the cell. Once inside, the fluorescein moiety emits fluorescence, allowing for the visualization of the cells under a fluorescence microscope . This mechanism is particularly useful in identifying and imaging cancer cells that overexpress folate receptor alpha .
Comparison with Similar Compounds
EC-17 is unique due to its specific targeting of folate receptor alpha and its fluorescent properties. Similar compounds include:
Folate-rhodamine conjugate: Another folate-based fluorescent probe that targets folate receptor alpha but uses rhodamine as the fluorescent moiety.
Folate-cyanine conjugate: This compound also targets folate receptor alpha but employs cyanine dyes for fluorescence .
Compared to these similar compounds, this compound offers distinct advantages in terms of its excitation and emission wavelengths, which are well-suited for imaging applications in the visible light spectrum .
Properties
CAS No. |
583037-91-6 |
|---|---|
Molecular Formula |
C42H36N10O10S |
Molecular Weight |
872.9 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H36N10O10S/c43-33(55)12-11-30(38(58)59)52(37(57)20-1-3-21(4-2-20)46-18-23-19-47-35-34(48-23)36(56)51-40(44)50-35)14-13-45-41(63)49-22-5-8-27-26(15-22)39(60)62-42(27)28-9-6-24(53)16-31(28)61-32-17-25(54)7-10-29(32)42/h1-10,15-17,19,30,46,53-54H,11-14,18H2,(H2,43,55)(H,58,59)(H2,45,49,63)(H3,44,47,50,51,56)/t30-/m0/s1 |
InChI Key |
ZMTAPBHUSYTHBY-PMERELPUSA-N |
SMILES |
C1=CC(=CC=C1C(=O)N(CCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(CCC(=O)N)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N(CCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)[C@@H](CCC(=O)N)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N(CCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(CCC(=O)N)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N |
Synonyms |
EC-17 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


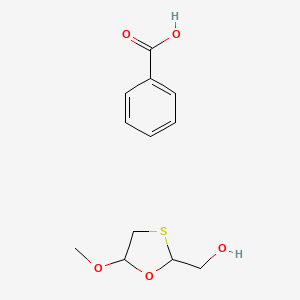

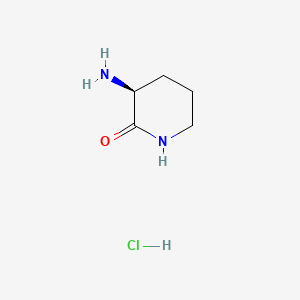
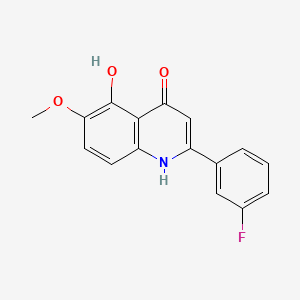
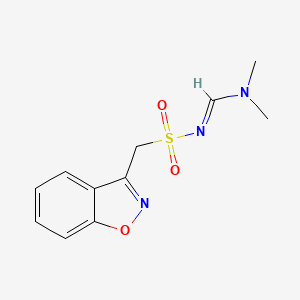
![(E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B569106.png)
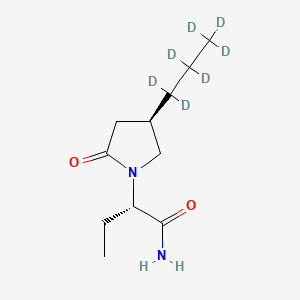
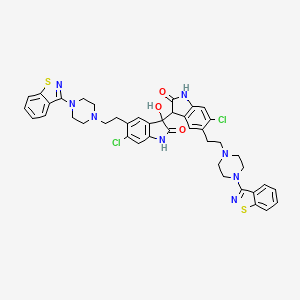
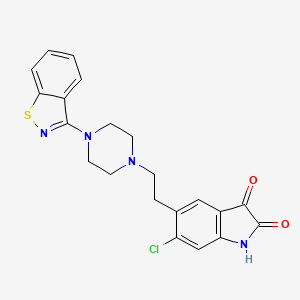

![[(1R,2S,4R,5S)-9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B569119.png)
